Journal Name:ECS Journal of Solid State Science and Technology
Journal ISSN:2162-8769
IF:2.483
Journal Website:http://jss.ecsdl.org/
Year of Origin:0
Publisher:Electrochemical Society, Inc.
Number of Articles Per Year:325
Publishing Cycle:
OA or Not:Not
Improved Elastic Recovery from ABC Triblock Terpolymers
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-07-18 , DOI: 10.1021/acspolymersau.3c00012
The promise of ABC triblock terpolymers for improving the mechanical properties of thermoplastic elastomers is demonstrated by comparison with symmetric ABA/CBC analogs having similar molecular weights and volume fraction of B and A/C domains. The ABC architecture enhances elasticity (up to 98% recovery over 10 cycles) in part through essentially full chain bridging between discrete hard domains leading to the minimization of mechanically unproductive loops. In addition, the unique phase space of ABC triblocks also enables the fraction of hard-block domains to be higher (fhard ≈ 0.4) while maintaining elasticity, which is traditionally only possible with non-linear architectures or highly asymmetric ABA triblock copolymers. These advantages of ABC triblock terpolymers provide a tunable platform to create materials with practical applications while improving our fundamental understanding of chain conformation and structure–property relationships in block copolymers.
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Emerging Trends in Machine Learning: A Polymer Perspective
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-01-18 , DOI: 10.1021/acspolymersau.2c00053
In the last five years, there has been tremendous growth in machine learning and artificial intelligence as applied to polymer science. Here, we highlight the unique challenges presented by polymers and how the field is addressing them. We focus on emerging trends with an emphasis on topics that have received less attention in the review literature. Finally, we provide an outlook for the field, outline important growth areas in machine learning and artificial intelligence for polymer science and discuss important advances from the greater material science community.
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Understanding and Modeling Polymers: The Challenge of Multiple Scales
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-11-14 , DOI: 10.1021/acspolymersau.2c00049
Polymer materials are multiscale systems by definition. Already the description of a single macromolecule involves a multitude of scales, and cooperative processes in polymer assemblies are governed by their interplay. Polymers have been among the first materials for which systematic multiscale techniques were developed, yet they continue to present extraordinary challenges for modellers. In this Perspective, we review popular models that are used to describe polymers on different scales and discuss scale-bridging strategies such as static and dynamic coarse-graining methods and multiresolution approaches. We close with a list of hard problems which still need to be solved in order to gain a comprehensive quantitative understanding of polymer systems.
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Clickable Polyprolines from Azido-proline N-Carboxyanhydride
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-07-16 , DOI: 10.1021/acspolymersau.3c00011
Polyproline is a material of great interest in biomedicine due to its helical scaffold of structural importance in collagen and mucins and its ability to gel and to change conformations in response to temperature. Appending of function-modulating chemical groups to such a material is desirable to diversify potential applications. Here, we describe the synthesis of high-molecular-weight homo, block, and statistical polymers of azide-functionalized proline. The azide groups served as moieties for highly efficient click-grafting, as stabilizers of the polyproline PPII helix, and as modulators of thermoresponsiveness. Saccharides and ethylene glycol were utilized to explore small-molecule grafting, and glutamate polymers were utilized to form polyelectrolyte bottlebrush architectures. Secondary structure effects of both the azide and click modifications, as well as lower critical solution temperature behavior, were characterized. The polyazidoprolines and click products were well tolerated by live human cells and are expected to find use in diverse biomedical applications.
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Dynamics and Equilibration Mechanisms in Block Copolymer Particles
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-08-23 , DOI: 10.1021/acspolymersau.2c00033
Self-assembly of block copolymers into interesting and useful nanostructures, in both solution and bulk, is a vibrant research arena. While much attention has been paid to characterization and prediction of equilibrium phases, the associated dynamic processes are far from fully understood. Here, we explore what is known and not known about the equilibration of particle phases in the bulk, and spherical micelles in solution. The presumed primary equilibration mechanisms are chain exchange, fusion, and fragmentation. These processes have been extensively studied in surfactants and lipids, where they occur on subsecond time scales. In contrast, increased chain lengths in block copolymers create much larger barriers, and time scales can become prohibitively slow. In practice, equilibration of block copolymers is achievable only in proximity to the critical micelle temperature (in solution) or the order–disorder transition (in the bulk). Detailed theories for these processes in block copolymers are few. In the bulk, the rate of chain exchange can be quantified by tracer diffusion measurements. Often the rate of equilibration, in terms of number density and aggregation number of particles, is much slower than chain exchange, and consequently observed particle phases are often metastable. This is particularly true in regions of the phase diagram where Frank–Kasper phases occur. Chain exchange in solution has been explored quantitatively by time-resolved SANS, but the results are not well captured by theory. Computer simulations, particularly via dissipative particle dynamics, are beginning to shed light on the chain escape mechanism at the molecular level. The rate of fragmentation has been quantified in a few experimental systems, and TEM images support a mechanism akin to the anaphase stage of mitosis in cells, via a thin neck that pinches off to produce two smaller micelles. Direct measurements of micelle fusion are quite rare. Suggestions for future theoretical, computational, and experimental efforts are offered.
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Monitoring Protein Complexation with Polyphosphazene Polyelectrolyte Using Automated Dynamic Light Scattering Titration and Asymmetric Flow Field Flow Fractionation and Protein Recognition Immunoassay
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2023-04-21 , DOI: 10.1021/acspolymersau.3c00006
Polyphosphazenes represent a class of intrinsically flexible polyelectrolytes with potent immunoadjuvant activity, which is enabled through non-covalent self-assembly with antigenic proteins by charge complexation. The formation of supramolecular complexes between polyphosphazene adjuvant, poly[di(carboxylatophenoxy)phosphazene] (PCPP), and a model vaccine antigen, hen egg lysozyme, was studied under physiological conditions using automated dynamic light scattering titration, asymmetric flow field flow fractionation (AF4), enzyme-linked immunosorbent assay (ELISA), and fluorescent quenching methods. Three regimes of self-assembly were observed covering complexation of PCPP with lysozyme in the nano-scale range, multi-chain complexes, and larger aggregates with complexes characterized by a maximum loading of over six hundred protein molecules per PCPP chain and dissociation constant in the micromolar range (Kd = 7 × 10–6 mol/L). The antigenicity of PCPP bound lysozyme, when compared to equivalent lysozyme solutions, was largely retained for all complexes, but observed a dramatic reduction for heavily aggregated systems. Routes to control the complexation regimes with elevated NaCl or KCl salt concentrations indicate ion-specific effects, such that more smaller-size complexes are present at higher NaCl, counterintuitive with respect to PCPP solubility arguments. While the order of mixing shows a prominent effect at lower stoichiometries of mixing, higher NaCl salt reduces the effect all together.
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Dithiol-yne Polymerization: Comb Polymers with Poly(ethylene glycol) Side chains
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-10-14 , DOI: 10.1021/acspolymersau.2c00045
Recently dithiol-yne click chemistry and its role in the formation of cross-linked polymer networks and postpolymerization functionalizations has been studied; however, no research has considered this technique to form comb polymers with regular side chains. Here we report the first example of a grafted-through step-growth comb polymer via the utilization of dithiol-yne “click chemistry”. First, we exhibited the efficacy of this reaction to produce modest-molecular-weight combs (Mn = 16 kDa). Second, we displayed the ability to precisely control the length of the side chains of these combs along with the space between the side chains by using various molecular weights of propargylated PEG chains and a variety of alkanedithiol backbone spacers. The primary species of these reactions were macrocyclic comb polymers, with a smaller amount of dithiol-terminated comb polymers.
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Quantification of Water–Ion Pair Interactions in Polyelectrolyte Multilayers Using a Quartz Crystal Microbalance Method
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-04-21 , DOI: 10.1021/acspolymersau.2c00008
Water existing within thin polyelectrolyte multilayer (PEM) films has significant influence on their physical, chemical, and thermal properties, having implications for applications including energy storage, smart coatings, and biomedical systems. Ionic strength, salt type, and terminating layer are known to influence PEM swelling. However, knowledge of water’s microenvironment within a PEM, whether that water is affiliated with intrinsic or extrinsic ion pairs, remains lacking. Here, we examine the influence of both assembly and post-assembly conditions on the water–ion pair interactions of poly(styrene sulfonate)/poly(diallyldimethylammonium) (PSS/PDADMA) PEMs in NaCl and KBr. This is accomplished by developing a methodology in which quartz crystal microbalance with dissipation monitoring is applied to estimate the number of water molecules affiliated with an ion pair (i), as well as the hydration coefficient, πsaltH2O. PSS/PDADMA PEMs are assembled in varying ionic strengths of either NaCl and KBr and then exposed post-assembly to increasing ionic strengths of matching salt type. A linear relationship between the total amount of water per intrinsic ion pair and the post-assembly salt concentration was obtained at post-assembly salt concentrations >0.5 M, yielding estimates for both i and πsaltH2O. We observe higher values of i and πsaltH2O in KBr-assembled PEMs due to KBr being more effective in doping the assembly because of KBr’s more chaotropic nature as compared to NaCl. Lastly, when PSS is the terminating layer, i decreases in value due to PSS’s hydrophobic nature. Classical and ab initio molecular dynamics provide a microstructural view as to how NaCl and KBr interact with individual polyelectrolytes and the involved water shells. Put together, this study provides further insight into the understanding of existing water microenvironments in PEMs and the effects of both assembly and post-assembly conditions.
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Nontoxic N-Heterocyclic Olefin Catalyst Systems for Well-Defined Polymerization of Biocompatible Aliphatic Polycarbonates
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-07-25 , DOI: 10.1021/acspolymersau.2c00017
Herein, N-heterocyclic olefins (NHOs) are utilized as catalysts for the ring-opening polymerization (ROP) of functional aliphatic carbonates. This emerging class of catalysts provides high reactivity and rapid conversion. Aiming for the polymerization of monomers with high side chain functionality, six-membered carbonates derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) served as model compounds. Tuning the reactivity of NHO from predominant side chain transesterification at room temperature toward ring-opening at lowered temperatures (−40 °C) enables controlled ROP. These refined conditions give narrowly distributed polymers of the hydrophobic carbonate 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MTC-OBn) (Đ < 1.30) at (pseudo)first-order kinetic polymerization progression. End group definition of these polymers demonstrated by mass spectrometry underlines the absence of side reactions. For the active ester monomer 5-methyl-5-pentafluorophenyloxycarbonyl-1,3-dioxane-2-one (MTC-PFP) with elevated side chain reactivity, a cocatalysis system consisting of NHO and the Lewis acid magnesium iodide is required to retune the reactivity from side chains toward controlled ROP. Excellent definition of the products (Đ < 1.30) and mass spectrometry data demonstrate the feasibility of this cocatalyst approach, since MTC-PFP has thus far only been polymerized successfully using acidic catalysts with moderate control. The broad feasibility of our findings was further demonstrated by the synthesis of block copolymers for bioapplications and their successful nanoparticular assembly. High tolerability of NHO in vitro with concentrations ranging up to 400 μM (equivalent to 0.056 mg/mL) further emphasize the suitability as a catalyst for the synthesis of bioapplicable materials. The polycarbonate block copolymer mPEG44-b-poly(MTC-OBn) enables physical entrapment of hydrophobic dyes in sub-20 nm micelles, whereas the active ester block copolymer mPEG44-b-poly(MTC-PFP) is postfunctionalizable by covalent dye attachment. Both block copolymers thereby serve as platforms for physical or covalent modification of nanocarriers for drug delivery.
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Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach
ECS Journal of Solid State Science and Technology ( IF 2.483 ) Pub Date: 2022-03-18 , DOI: 10.1021/acspolymersau.2c00004
The enantioselective separation of a racemic mixture of amino acids was achieved by chiral amino acid-modified polystyrene (PS) that was developed by a post-polymer modification approach. Styrene was polymerized using the reversible addition–fragmentation chain-transfer (RAFT) polymerization technique and further post-polymer modification was applied by Friedel–Crafts acylation reaction with chiral N-phthaloyl-l-leucine acid chloride to obtain the protected PS-l-Leu. The chiral PS (protected PS-l-Leu) was assembled into microspheres using a surfactant and was used for carrying out the enantioselective separation of amino acid racemic mixtures by enantioselective adsorption followed by a simple filtration process. Compared to as-precipitated chiral PS (protected PS-l-Leu) powder, the protected PS-l-Leu microspheres exhibited a better enantioselective separation efficiency (ee %). Furthermore, the protected PS-l-Leu was deprotected to obtain the amine-functionalized deprotected PS-l-Leu chiral PS, which was also assembled into microspheres and used for carrying out enantioselective separation. Deprotected PS-l-Leu-functionalized chiral PS microspheres could achieve up to 81.6 ee % for the enantioselective separation of a racemic mixture of leucine. This is one of the first reports of the synthesis of amino acid-modified chiral PS microspheres and their application to the simple filtration-based enantioselective separation of native amino acids from their racemic mixtures.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
16.70 24 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ecsdl.org/site/ecs/manuscript_submissions.xhtml